![molecular formula C22H24N6O B1193482 SGC-iMLLT](/img/structure/B1193482.png)
SGC-iMLLT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SGC-iMLLT 是一种首创的化学探针,也是一种有效、选择性的 MLLT1/3-组蛋白相互作用抑制剂。 它对 MLLT1 YEATS 结构域和 MLLT3 YEATS 结构域表现出高结合活性,使其成为表观遗传学研究中的宝贵工具 .
科学研究应用
Epigenetic Research
SGC-iMLLT serves as a valuable tool for investigating the role of MLLT1 and MLLT3 in histone interactions and gene regulation. It has been shown to decrease the expression of oncogenes such as MYC when applied to leukemia cells at concentrations around 1 µM .
Cancer Research
The compound has been employed in studies focused on acute myeloid leukemia (AML) and other cancers. Notably, this compound demonstrated selective inhibition against various cancer cell lines, particularly those harboring MLL-ENL fusion proteins. For instance, treatment with this compound significantly reduced cell proliferation in sensitive leukemia cell lines .
Drug Discovery
As a chemical probe, this compound aids in the discovery of new therapeutic agents targeting epigenetic regulators. Its high selectivity over other human YEATS domain proteins makes it an essential compound for developing novel inhibitors for therapeutic purposes .
Case Studies
Study | Findings | Cell Line Tested | Concentration | Outcome |
---|---|---|---|---|
Study 1 | This compound showed significant binding affinity (KD: 129 nM) to MLLT1 YEATS domain. | MV-4-11 (AML) | 1 µM | Decreased MYC expression |
Study 2 | Inhibition of histone interactions led to reduced proliferation in HGC-27 cells. | HGC-27 (gastric cancer) | 19 µM | Suppressed cell growth |
Study 3 | This compound engaged cellular targets confirmed via NanoBRET and CETSA assays. | HEK293 (human embryonic kidney) | 10 µM | Confirmed target engagement |
Pharmacokinetics and Stability
This compound exhibits moderate metabolic stability with a half-life of approximately 53 minutes in human hepatocytes . However, its short half-life limits its application in in vivo studies, necessitating further optimization for therapeutic use .
作用机制
SGC-iMLLT 通过选择性抑制 MLLT1/3 与组蛋白之间的相互作用来发挥其作用。该化合物与 MLLT1 和 MLLT3 的 YEATS 结构域结合,阻止它们与组蛋白乙酰化标记相互作用。这种抑制会破坏转录机器招募到目标基因,导致基因表达改变。 This compound 的主要分子靶标是 MLLT1 和 MLLT3 的 YEATS 结构域 .
生化分析
Biochemical Properties
SGC-iMLLT plays a crucial role in biochemical reactions by inhibiting the interaction between MLLT1 and MLLT3 with histones. It binds to the YEATS domains of MLLT1 and MLLT3 with high affinity, with dissociation constants (Kds) of 129 nM and 77 nM, respectively . This inhibition disrupts the normal function of these proteins in gene regulation. This compound is selective for YEATS1 and YEATS3 over other YEATS domains and bromodomains, making it a valuable tool for studying the specific roles of MLLT1 and MLLT3 in cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In leukemia cells, this compound decreases the expression of tumorigenic genes such as MYC and DDN when used at a concentration of 1 µM . This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the interaction between MLLT1 and MLLT3 with histones, this compound affects the transcriptional regulation of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the YEATS domains of MLLT1 and MLLT3, thereby inhibiting their interaction with histones. This inhibition prevents the recruitment of these proteins to chromatin, leading to changes in gene expression . This compound acts as an enzyme inhibitor, blocking the function of MLLT1 and MLLT3 in gene regulation. This results in the downregulation of oncogenes and other genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound shows moderate metabolic stability, with a half-life of 53 minutes in primary human hepatocytes . Over time, this compound undergoes N-demethylation, which may affect its potency and efficacy. Long-term studies have shown that this compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the interaction between MLLT1 and MLLT3 with histones, leading to changes in gene expression and cellular function . At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions with other proteins. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its degradation. The primary metabolic process for this compound is N-demethylation, which occurs in the liver . This metabolic pathway affects the stability and bioavailability of this compound, influencing its overall efficacy in biological systems .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of this compound in different cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with the YEATS domains of MLLT1 and MLLT3. These interactions direct this compound to specific compartments within the cell, such as the nucleus, where it exerts its inhibitory effects on gene regulation . Post-translational modifications and targeting signals may also influence the subcellular localization and activity of this compound .
准备方法
合成路线和反应条件
SGC-iMLLT 是通过一系列化学反应合成的,这些反应涉及特定中间体的偶联。合成路线通常包括以下步骤:
核心结构的形成: this compound 的核心结构是通过一系列缩合反应形成的。
功能化: 然后用各种取代基对核心结构进行功能化,以增强其结合亲和力和选择性。
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 生产过程涉及对反应条件的仔细控制,以确保高产率和纯度 .
化学反应分析
反应类型
SGC-iMLLT 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物还可以发生还原反应,生成还原形式。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生具有不同官能团的氧化衍生物,而还原可能会产生具有改变的化学性质的还原形式 .
相似化合物的比较
SGC-iMLLT 在作为 MLLT1/3-组蛋白相互作用抑制剂方面具有高选择性和效力,这一点是独一无二的。类似的化合物包括:
dBET57: 一种选择性的 BRD4 PROTAC 降解剂。
YUKA1: 一种特异性的 KDM5A 抑制剂。
化学探针 92: 另一种有效的 YEATS 结构域相互作用抑制剂 .
This compound 由于其对其他人类 YEATS 结构域蛋白和溴结构域的优异选择性而脱颖而出,使其成为研究 MLLT1 和 MLLT3 在表观遗传调控中的特定作用的宝贵工具 .
生物活性
SGC-iMLLT is a selective inhibitor targeting the YEATS domains of MLLT1 and MLLT3, which are implicated in various cancers, particularly acute myeloid leukemia (AML). This compound was developed as a chemical probe to explore the biological functions associated with these proteins and their potential as therapeutic targets.
This compound functions by disrupting the interaction between MLLT proteins and histones, specifically targeting the YEATS domains. This inhibition is critical because MLLT1 and MLLT3 play significant roles in the regulation of gene expression through their interactions with acetylated lysine residues on histones. The compound exhibits excellent selectivity over other YEATS proteins (YEATS2/4) and bromodomains, making it a valuable tool for studying MLLT1/3 biology .
Potency and Selectivity
In various assays, this compound has demonstrated potent inhibitory effects:
- AlphaScreen Competition Assay : IC50 values for MLLT1 and MLLT3 were reported at 0.15 µM and 0.254 µM, respectively .
- NanoBRET Assay : Average IC50 value of 0.5 μM (±0.12) was observed in cellular target engagement studies, confirming its effectiveness in a biological context .
The selectivity profile indicates that this compound does not significantly inhibit other tested bromodomains or kinases, which is essential for minimizing off-target effects in therapeutic applications .
Case Studies
-
Acute Myeloid Leukemia (AML) :
- Research involving CRISPR/Cas9 technology demonstrated that knocking out MLLT1 led to significant reductions in cell proliferation and invasiveness in AML cell lines. Ectopic expression of native MLLT1 restored these phenotypes, underscoring the importance of this protein in AML pathology .
- The use of this compound in these studies highlighted its potential as a therapeutic agent against AML by inhibiting MLLT1/3 interactions.
-
Cell Line Studies :
- In vitro studies indicated that this compound exhibited weak potency in certain cancer cell lines like MCF7 but was more effective in AF9-sensitive lines such as HGC-27, where it suppressed proliferation effectively at an IC50 of 19 μM . This suggests that while this compound may not be broadly effective across all cancer types, it holds promise for specific contexts.
Structural Insights
The compound's efficacy is supported by structural studies that reveal how this compound binds to the YEATS domain, effectively displacing natural substrates. X-ray co-crystallization studies have provided insights into the binding interactions, which are crucial for further optimization of the compound .
Comparative Activity
Compound | Target | IC50 (µM) | Selectivity |
---|---|---|---|
This compound | MLLT1 | 0.15 | High selectivity for YEATS2/4 |
NVS-MLLT-1 | MLLT3 | 0.254 | High selectivity across bromodomains |
Control (NVS-MLLT-C) | None | >30 | No activity |
This table summarizes comparative potency data for this compound and related compounds against their targets, highlighting its strong selective profile .
属性
IUPAC Name |
1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDVASWIHEXCL-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。